molecular formula C11H13NO5 B13979656 Ethyl 5-ethoxy-2-nitrobenzoate

Ethyl 5-ethoxy-2-nitrobenzoate

Cat. No.: B13979656
M. Wt: 239.22 g/mol
InChI Key: QROJGLXXGGCUGR-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-2-nitrobenzoate is an organic compound with the molecular formula C11H13NO5 It is a derivative of benzoic acid, featuring an ethoxy group at the 5-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethoxy-2-nitrobenzoate can be synthesized through a multi-step process involving nitration, esterification, and etherification reactions

    Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield ethyl 2-nitrobenzoate.

    Etherification: The nitro compound is then reacted with ethanol in the presence of a strong acid catalyst to introduce the ethoxy group at the 5-position, forming this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethoxy-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin and hydrochloric acid.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Ethyl 5-ethoxy-2-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 5-ethoxy-2-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 5-ethoxy-2-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s derivatives are explored for potential therapeutic properties.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-ethoxy-2-nitrobenzoate depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl 5-ethoxy-2-nitrobenzoate can be compared with similar compounds such as ethyl 2-ethoxy-5-nitrobenzoate. While both compounds have similar structures, the position of the ethoxy and nitro groups differ, leading to variations in their chemical reactivity and applications.

List of Similar Compounds

  • Ethyl 2-ethoxy-5-nitrobenzoate
  • Ethyl 2-nitrobenzoate
  • Ethyl 5-nitrobenzoate

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

ethyl 5-ethoxy-2-nitrobenzoate

InChI

InChI=1S/C11H13NO5/c1-3-16-8-5-6-10(12(14)15)9(7-8)11(13)17-4-2/h5-7H,3-4H2,1-2H3

InChI Key

QROJGLXXGGCUGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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